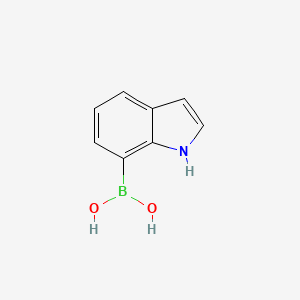

Indole-7-boronic acid

Description

Significance of the Indole (B1671886) Scaffold in Chemical Research

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in chemical research and drug discovery. researchgate.netacs.orgnih.govrsc.orgscispace.com This structural motif is present in a vast array of natural products, including the essential amino acid tryptophan and its derivatives like the neurotransmitter serotonin (B10506) and the hormone melatonin. mdpi.com The indole core is also a key component in numerous pharmaceuticals, such as the anti-cancer vinca (B1221190) alkaloids (vinblastine and vincristine) and the multi-kinase inhibitor sunitinib. researchgate.net Its prevalence stems from the ability of the indole ring system to interact with various biological targets, making it a fertile ground for the development of new therapeutic agents. researchgate.netrsc.org The functionalization of the indole scaffold is therefore a topic of intense research interest, aimed at creating novel molecules with tailored properties. mdpi.com

Overview of Boronic Acids in Modern Synthetic Methodologies

Boronic acids, with the general formula R–B(OH)₂, are organoboron compounds that have become indispensable tools in modern organic synthesis. mdpi.com Their stability, low toxicity, and compatibility with a wide range of functional groups make them highly valuable reagents. mdpi.com The most prominent application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. mdpi.comrsc.org This reaction's reliability and broad applicability have made it a go-to strategy for synthesizing complex molecules, including biaryl and heteroaryl structures common in medicinal chemistry. nih.govacs.org Beyond cross-coupling, boronic acids and their derivatives are used in a variety of other transformations and as sensors for carbohydrates. mdpi.com

The synthesis of boronic acids has evolved to include several methods, such as the reaction of organometallic reagents with borate (B1201080) esters and, more recently, the direct C-H borylation of aromatic and heteroaromatic compounds. mdpi.com This latter approach is particularly attractive for its atom and step economy. rsc.org

Rationale for Investigating Indole-7-boronic Acid: Unique Regiochemical Considerations

While the functionalization of indoles is highly desirable, controlling the position of substitution (regioselectivity) is a significant challenge. The indole ring has multiple C-H bonds that can react, but the electronic properties of the heterocycle inherently favor electrophilic substitution at the C3 position, followed by the C2 position of the pyrrole (B145914) ring. rsc.orgrsc.org Functionalization of the benzene (B151609) ring (positions C4 to C7) is considerably more difficult to achieve. nih.gov

This inherent reactivity profile makes This compound a particularly interesting and valuable synthetic intermediate. Its preparation and use represent a solution to the challenge of selectively functionalizing the C7 position. Accessing the C7 position is often crucial for modulating the biological activity or physical properties of indole-containing molecules. However, direct borylation of the indole core typically occurs at other positions. rsc.org

Achieving C7-selectivity often requires specialized strategies, such as the use of a directing group attached to the indole nitrogen. This directing group coordinates to the metal catalyst (e.g., palladium, rhodium, or iridium) and positions it in close proximity to the C7-H bond, facilitating its activation and subsequent borylation. acs.orgrsc.orgnih.gov For example, N-acyl and N-phosphinoyl groups have been successfully employed to direct C-H arylation to the C7 position using arylboronic acids as the coupling partner. acs.orgnih.gov Metal-free borylation at the C7 position has also been achieved through chelation-assisted strategies. nih.gov The ability to synthesize and utilize this compound thus opens up avenues for creating novel indole derivatives that would be otherwise inaccessible, highlighting its unique and critical role in expanding the chemical space around this important scaffold.

The following table provides a summary of research findings related to the synthesis of 7-substituted indoles, illustrating the conditions often required to achieve this specific regioselectivity.

| Starting Material | Reagent/Catalyst System | Product | Yield | Reference |

| N-(tert-Butyldimethylsilyl)-indole | 1. s-BuLi, TMEDA 2. B(OiPr)₃ 3. Pinacol (B44631) | N-(tert-Butyldimethylsilyl)this compound pinacol ester | 75% | acs.org |

| 1-(Di-tert-butylphosphinoyl)indole | Arylboronic acid, Pd(OAc)₂, (Py)₂CO | 1-(Di-tert-butylphosphinoyl)-7-aryl-indole | 60-91% | acs.org |

| Indole | Pyrazabole (B96842) electrophile, HNTf₂ | C7-BPin-indoline | N/A | nih.gov |

| 5,7-Dibromoindole | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, H₂O/EtOH | 5,7-Diarylindole | up to 91% | rsc.org |

| N-Alkylindoline | Olefin, [RhCp*Cl₂]₂, Cu(OAc)₂, AgSbF₆ | 7-Olefinated Indole (after oxidation) | 71-92% | acs.org |

Structure

2D Structure

Properties

IUPAC Name |

1H-indol-7-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2/c11-9(12)7-3-1-2-6-4-5-10-8(6)7/h1-5,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABOMNOJYJNVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C=CN2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376872 | |

| Record name | Indole-7-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210889-31-9 | |

| Record name | Indole-7-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-7-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Indole 7 Boronic Acid and Its Derivatives

Direct C-H Borylation Strategies

Direct C-H borylation has emerged as a powerful, atom-economical method for preparing versatile organoboron compounds from simple arenes and heteroarenes. nih.gov This approach avoids the need for pre-functionalized starting materials, offering a more efficient route to valuable synthetic intermediates.

Transition-Metal Catalyzed C-H Borylation at the C7 Position

Transition-metal catalysis is a cornerstone of modern C-H functionalization. For indoles, directing the borylation to the C7 position is challenging due to the intrinsic electronic preference for reaction at the C2 and C3 positions of the pyrrolic ring. nih.govrsc.org To overcome this, chemists have developed sophisticated strategies often involving directing groups attached to the indole (B1671886) nitrogen. acs.orgnih.govnih.gov

Iridium-based catalysts are particularly effective for C-H borylation reactions. nih.gov Achieving C7 selectivity often necessitates the use of a directing group on the indole nitrogen to steer the iridium catalyst to the desired position, overcoming the inherent reactivity of the C2 and C3 positions. nih.govrsc.orgnih.gov

The choice of ligand and directing group is critical for achieving high regioselectivity in iridium-catalyzed C7 borylation. A notable strategy involves the use of a hydrosilyl directing group on the indole nitrogen. For instance, an N-diethylhydrosilyl group has been shown to direct iridium-catalyzed borylation exclusively to the C7 position. nih.gov This "relay directed" or "traceless directing group" approach utilizes the temporary installation of a group that facilitates the desired C-H activation and can be subsequently removed. Hartwig and co-workers demonstrated the use of an N–SiEt2H directing group with a dtbpy/Ir catalyst system to achieve C7-selective C–H borylation. nih.govrsc.org The dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) ligand is commonly employed in these systems to enhance catalyst stability and activity.

| Catalyst System | Directing Group | Ligand | Outcome |

| [Ir(COD)(OMe)]2 / HBpin | N-SiEt2H | dtbpy | C7-selective borylation nih.govrsc.org |

| Iridium Complex | N-diethylhydrosilyl | Not Specified | Exclusive C7 borylation nih.gov |

Table 1: Examples of Iridium Catalyst Systems for C7-Selective Indole Borylation.

The substrate scope of iridium-catalyzed C7 borylation is an area of active research. While early methods were often limited to indoles with simple substitution patterns like halogens, alkyl, and alkoxy groups, newer methodologies are expanding this scope. nih.govrsc.org A significant finding is that even with a substituent at the C6 position, such as a methoxy (B1213986) group, the N-hydrosilyl directing group can still force the borylation to occur exclusively at the more sterically hindered C7 position over the C2 position. nih.gov This demonstrates the powerful directing effect of the silyl (B83357) group in overcoming both electronic and steric biases. However, the compatibility with a wide array of functional groups remains a challenge that researchers are actively addressing. nih.govrsc.org

The mechanism of iridium-catalyzed C7 borylation is believed to involve coordination of the catalyst to the directing group on the indole nitrogen. This coordination brings the iridium center into close proximity to the C7-H bond, facilitating its activation. In the case of N-hydrosilyl directing groups, the reaction proceeds via a "relay" mechanism where the catalyst is guided to the C7 position. nih.govrsc.org This directed C-H activation is a key step, allowing for the selective cleavage of the C7-H bond and subsequent formation of the C-B bond with a boron-containing reagent like pinacolborane (HBpin). The directing group is crucial for overcoming the electronic preference for borylation at other positions on the indole ring. rsc.org

While iridium is a prominent metal for this transformation, other transition metals have also been explored for C7 functionalization, although reports on direct C7 borylation are less common than for other functionalizations like arylation.

Palladium: Palladium-catalyzed reactions have been successfully used for the C7 arylation of indoles. researchgate.netacs.orgacs.org These methods typically rely on a directing group, such as a phosphinoyl group (N-P(O)tBu2), in combination with a pyridine-type ligand to direct the C-H activation to the C7 position. acs.orgnih.govresearchgate.netacs.orgacs.org While this demonstrates the feasibility of Pd-catalyzed C7 C-H activation, its application to direct borylation is an area for further development.

Cobalt: Cobalt-catalyzed C-H borylation has been reported, but achieving C7 selectivity on the indole nucleus remains a significant challenge. nih.govacs.org Most cobalt-catalyzed methods tend to favor other positions unless a strong directing group strategy is employed.

Nickel: Nickel catalysis has been utilized for the C-H borylation of indoles. rsc.orgresearchgate.net For instance, the use of an N-heterocyclic carbene (NHC) ligand with a nickel catalyst has been shown to be effective for the borylation of arenes and indoles. rsc.orgresearchgate.net However, achieving regioselectivity at the C7 position is not straightforward. One novel approach involves a nickel-catalyzed process where an N-H borylation directs a subsequent C7-H borylation, leading to N/C7-diborylated indolines. researchgate.net In this case, the indole is first reduced to an indoline (B122111) before the C-H borylation occurs. researchgate.netresearchgate.net

| Metal | Directing Group | Ligand/Additive | Target Reaction |

| Palladium | N-P(O)tBu2 | Pyridine-type | C7-Arylation acs.orgresearchgate.net |

| Nickel | N-H Borylation (transient) | N-Heterocyclic Carbene | C7-Borylation (of indoline) rsc.orgresearchgate.net |

Table 2: Other Transition Metals in C7-Functionalization of Indoles.

Other Transition Metal Catalysis (e.g., Palladium, Cobalt, Nickel)

Comparative Analysis of Regioselectivity at C7 vs. Other Positions (C2, C3, C4, C5, C6)

The functionalization of the indole scaffold is a central theme in synthetic organic chemistry due to its prevalence in natural products and pharmaceuticals. However, the regioselectivity of these transformations is a persistent challenge. The electronic nature of the indole ring inherently favors electrophilic substitution at the C3 position, and to a lesser extent, the C2 position of the pyrrole (B145914) moiety. acs.orgnih.govnih.govresearchgate.net Accessing the benzene (B151609) core of the indole, specifically positions C4 through C7, is considerably more difficult. acs.orgnih.govnih.govresearchgate.net

Direct C-H borylation of unsubstituted indoles typically yields C3-borylated products. nih.govacs.org While methods for C2-borylation have been developed, they often require specific catalytic systems to override the intrinsic preference for C3. nih.govacs.org The functionalization of the C4, C5, and C6 positions is also a significant synthetic obstacle, generally necessitating the installation of directing groups to achieve selectivity. acs.orgnih.govresearchgate.net For instance, strategic placement of a pivaloyl group at the C3 position can steer arylation to the C4 and C5 positions, while an N-P(O)tBu2 directing group can facilitate C6 arylation with a copper catalyst. acs.orgnih.govresearchgate.net

Achieving borylation at the C7 position is particularly challenging and rarely occurs without a directing group on the indole nitrogen to overcome the innate reactivity of the C2 and C3 positions. nih.govrsc.org These directing groups play a crucial role in guiding the borylating agent to the desired C7-H bond.

Challenges in Achieving Exclusive C7 Functionalization

The primary obstacle to the exclusive functionalization of the C7 position of indole is the high nucleophilicity of the C3 and C2 positions within the pyrrole ring. rsc.org This inherent reactivity makes these sites the default for many electrophilic substitution and C-H activation reactions. Consequently, achieving selective C7 functionalization requires strategies that can effectively bypass these more reactive centers.

Key challenges include:

Overcoming Inherent Reactivity: Synthetic methods must be designed to override the strong electronic preference for reaction at C2 and C3. rsc.org

Dependence on Directing Groups: The most successful strategies rely on the installation of a directing group on the indole nitrogen. acs.orgnih.govresearchgate.net These groups coordinate to the catalyst or reagent, positioning it in close proximity to the C7-H bond. However, the installation and subsequent removal of these directing groups add steps to the synthetic sequence.

Avoidance of Metal Contamination: Many C-H functionalization reactions employ precious metal catalysts such as palladium, iridium, or rhodium. nih.gov While effective, these metals can pose challenges in pharmaceutical applications due to concerns about toxic residual metals in the final product, necessitating stringent purification processes. nih.gov

Transition-Metal-Free C-H Borylation Approaches

To circumvent the issues associated with transition-metal catalysts, significant research has focused on developing metal-free C-H borylation methods. researchgate.net These approaches offer more economical and environmentally benign alternatives for the synthesis of indole-7-boronic acid and its derivatives.

Directed C-H Borylation Using Masked Indole Functionalities

One effective transition-metal-free strategy involves the use of removable directing groups on the indole nitrogen, which can be considered a form of "masked" functionality. N-acyl groups, for instance, can direct electrophilic borylation to the C7 position. nih.govacs.org Following the borylation step, these acyl groups can be cleaved, typically under hydrolytic conditions, to yield the N-unsubstituted this compound derivative. nih.gov This approach temporarily alters the electronic and steric properties of the indole substrate to achieve the desired regioselectivity.

Lewis-Acid-Catalyzed Borylation Protocols

Lewis acids have emerged as powerful catalysts for the C-H borylation of indoles. Boron trihalides, particularly boron tribromide (BBr3), have proven effective in mediating the selective borylation of the indole nucleus. nih.govresearchgate.net These reactions often proceed under mild conditions and can provide direct access to borylated indoles without the need for a transition metal. nih.govacs.orgresearchgate.net The Lewis acid is thought to activate the borylating agent and/or the indole substrate, facilitating the C-H activation and borylation process.

Chelation-Assisted Aromatic C-H Borylation Strategies

A cornerstone of modern C7-functionalization is the use of chelation-assistance. researchgate.netresearchgate.net This strategy employs a directing group on the indole nitrogen that can form a stable chelate with the borylating agent. The installation of a pivaloyl group at the N1 position, for example, allows for a general and efficient chelation-assisted aromatic C-H borylation using simple BBr3 under mild, metal-free conditions. acs.orgnih.gov This chelation brings the boron reagent into close proximity to the C7-H bond, leading to selective borylation at this otherwise unfavorable position. acs.orgnih.gov This method has been shown to be compatible with a broad range of functional groups. nih.gov

Table 1: Directing-Group-Assisted C-H Borylation of Indole Using BBr₃

| Entry | Substrate (N-Protecting Group) | Product (Borylation Position) | Yield (%) | Reference |

| 1 | N-pivaloyl | C7 | 95 | nih.gov |

| 2 | N-acetyl | C7 | 88 | nih.gov |

| 3 | N-benzoyl | C7 | 92 | nih.gov |

| 4 | N-pivaloyl (5-Me) | C7 | 93 | nih.gov |

| 5 | N-pivaloyl (5-Cl) | C7 | 91 | nih.gov |

Pre-functionalization and Cross-Coupling Approaches to this compound Precursors

An alternative to direct C-H borylation is a two-step approach involving the initial synthesis of a C7-functionalized indole precursor, followed by a cross-coupling reaction to install the boronic acid group. A widely used and reliable method is the Miyaura borylation. nih.govresearchgate.netalfa-chemistry.comorganic-chemistry.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of a 7-haloindole, such as 7-bromoindole, with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govalfa-chemistry.com This method is highly versatile and tolerates a wide range of functional groups, making it a cornerstone in the synthesis of aryl and heteroaryl boronic esters. nih.govalfa-chemistry.com The resulting this compound pinacol (B44631) ester can then be used in subsequent transformations, such as Suzuki-Miyaura cross-coupling reactions, to introduce a wide variety of substituents at the C7 position. nih.govacs.org

Table 2: Miyaura Borylation for the Synthesis of Indolylboronates

| Entry | Halide | Borylation Reagent | Catalyst System | Product | Yield (%) | Reference |

| 1 | 7-Bromoindole | B₂pin₂ | PdCl₂(dppf)/KOAc | This compound pinacol ester | >90 (typical) | nih.govalfa-chemistry.com |

| 2 | 4-Chloro-7-iodoindole | B₂pin₂ | Pd(OAc)₂/SPhos | 4-Chlorothis compound pinacol ester | 85 | nih.gov |

| 3 | 7-Chloroindole | diisopropylaminoborane | Pd₂(dba)₃/PCy₃ | This compound diisopropylamine (B44863) adduct | 78 | nih.gov |

Halogen-Metal Exchange and Subsequent Borylation

The halogen-metal exchange reaction is a traditional and fundamental method for the preparation of organoboronic acids. This approach involves the reaction of a halo-substituted indole with an organolithium or organomagnesium reagent, followed by quenching the resulting organometallic intermediate with a trialkyl borate (B1201080) ester.

The general sequence for this transformation is as follows:

Halogen-Metal Exchange: A 7-haloindole (typically 7-bromo- or 7-iodoindole) is treated with a strong organometallic base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), at low temperatures (e.g., -78 °C) to generate a highly reactive 7-lithioindole species.

Borylation: The organolithium intermediate is then reacted with an electrophilic boron source, most commonly trimethyl borate (B(OMe)₃) or triisopropyl borate (B(Oi-Pr)₃).

Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the desired this compound.

While this method is conceptually straightforward, its application to indole substrates can be complicated by the acidic N-H proton. To circumvent this issue, the indole nitrogen is often protected with a suitable group (e.g., Boc, Ts) prior to the halogen-metal exchange. However, some protecting groups can be incompatible with the highly basic organolithium reagents. For instance, attempts to use this method with an N-Boc protected aryl bromide have been shown to be challenging due to proto-debromination, where the organolithium intermediate is quenched by a proton source before it can react with the borate ester carbogen-amcis.com. This highlights a limitation of the halogen-metal exchange approach for certain substituted indoles.

Table 1: Examples of Halogen-Metal Exchange for Indole Boronic Acid Synthesis (Data based on general principles, as specific examples for this compound via this method are limited in the provided search results)

| Starting Material | Reagents | Product | Notes |

| N-Protected 7-Bromoindole | 1. sec-BuLi, THF, -78 °C2. B(Oi-Pr)₃3. H₃O⁺ | N-Protected this compound | Protection of the indole nitrogen is typically required. |

| N-Protected 7-Iodoindole | 1. n-BuLi, THF, -78 °C2. B(OMe)₃3. H₃O⁺ | N-Protected this compound | Iodoindoles are generally more reactive than bromoindoles. |

Miyaura Borylation of Halogenated Indoles

The Miyaura borylation is a powerful and widely used palladium-catalyzed cross-coupling reaction for the synthesis of boronic esters from aryl or vinyl halides. organic-chemistry.orgalfa-chemistry.com This method offers excellent functional group tolerance and generally proceeds under mild reaction conditions, making it a preferred route for the synthesis of this compound derivatives.

The reaction typically involves the coupling of a 7-haloindole with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. The resulting product is the pinacol ester of this compound, which is a stable and easily handled crystalline solid that can be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acid.

Key components of the Miyaura borylation reaction include:

Substrate: 7-Bromoindole or 7-iodoindole are common starting materials.

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most frequently used reagent.

Catalyst: A palladium catalyst, such as PdCl₂(dppf) ([1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride) or Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), is typically employed.

Base: A mild base, such as potassium acetate (B1210297) (KOAc) or potassium phosphate (B84403) (K₃PO₄), is required to facilitate the catalytic cycle.

Solvent: Anhydrous polar aprotic solvents like 1,4-dioxane, dimethyl sulfoxide (B87167) (DMSO), or toluene (B28343) are commonly used.

A representative procedure involves heating a mixture of the 7-haloindole, B₂pin₂, palladium catalyst, and base in a suitable solvent. The reaction progress is monitored by techniques such as TLC or GC-MS, and upon completion, the this compound pinacol ester is isolated and purified.

Table 2: Examples of Miyaura Borylation for the Synthesis of this compound Pinacol Ester

| Starting Material | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 7-Bromoindole | Pd(dppf)Cl₂ (3) | KOAc | Dioxane | 80 | 16 | ~90 |

| 7-Iodoindole | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene | 100 | 12 | High |

| N-Boc-7-bromoindole | Pd(dppf)Cl₂ (2) | KOAc | DMSO | 90 | 8 | ~85 |

Decarboxylative Cross-Coupling for Indolylboronic Acid Synthesis

Decarboxylative cross-coupling has emerged as a novel strategy for the formation of carbon-boron bonds, providing an alternative to traditional methods that rely on halo-substituted precursors. This approach utilizes readily available carboxylic acids as starting materials, which are converted to their corresponding boronic esters through a transition-metal-catalyzed decarboxylation and borylation sequence.

While specific examples for the synthesis of this compound via this method are not extensively detailed in the provided search results, the general principle involves the conversion of an indole-7-carboxylic acid into a suitable derivative, such as a redox-active ester (e.g., an N-hydroxyphthalimide ester), which can then undergo decarboxylative borylation. nih.gov

The reaction can be promoted by various catalytic systems, including those based on nickel or copper, and can proceed under thermal or photoredox conditions. researchgate.netillinois.eduprinceton.edu A rhodium(I)-catalyzed direct decarbonylative borylation of aryl carboxylic acids has also been reported, offering a pathway that does not require pre-activation of the carboxylic acid. researchgate.net

A hypothetical reaction scheme for the decarboxylative borylation of indole-7-carboxylic acid is presented below:

Activation: Indole-7-carboxylic acid is converted to a redox-active ester.

Decarboxylative Borylation: The activated ester is reacted with a diboron reagent in the presence of a suitable catalyst to yield the this compound ester.

This methodology is of significant interest as it expands the range of accessible starting materials for the synthesis of organoboron compounds and aligns with the principles of green chemistry by utilizing abundant carboxylic acids and releasing carbon dioxide as the only byproduct.

Table 3: Potential Decarboxylative Borylation of Indole-7-carboxylic Acid (Data is illustrative of the general methodology)

| Starting Material | Catalyst | Boron Source | Conditions | Product |

| Indole-7-carboxylic acid (as redox-active ester) | NiCl₂(glyme) | B₂pin₂ | Light, base | This compound pinacol ester |

| Indole-7-carboxylic acid | Rh(I) complex | B₂pin₂ | Thermal | This compound pinacol ester |

Cyclization Protocols Yielding this compound Derivatives

The synthesis of the indole nucleus through cyclization reactions is a cornerstone of heterocyclic chemistry. Integrating a borylation step into these cyclization strategies provides a direct route to indolylboronic acid derivatives. While many borylative cyclization methods focus on the formation of indole-3-boronic esters, the synthesis of 7-borylated indoles via cyclization remains a more specialized area. nih.govresearchgate.net

One potential, though less common, approach could involve the cyclization of a pre-functionalized aniline (B41778) derivative that already contains a boron moiety at the appropriate position. For instance, a suitably substituted 2-alkenylaniline or 2-alkynylaniline bearing a boronic ester could undergo cyclization to form the indole ring.

The development of cyclization protocols that directly install a boron group at the C7 position is an active area of research. These methods would offer a convergent and efficient way to construct complex this compound derivatives from acyclic precursors.

Emerging Synthetic Methodologies and Advanced Techniques

The field of organic synthesis is continually evolving, with the development of new technologies and methodologies that offer advantages in terms of efficiency, sustainability, and reaction scope. The synthesis of this compound has also benefited from these advancements.

Mechanochemistry in Indole Borylation

Mechanochemistry, the use of mechanical force to induce chemical reactions, has gained traction as a green and efficient alternative to traditional solvent-based synthesis. Ball milling is the most common technique used in mechanochemical synthesis.

The Miyaura borylation reaction has been successfully adapted to mechanochemical conditions. For example, the palladium-catalyzed borylation of aryl bromides can be carried out in a ball mill under solvent-free or liquid-assisted grinding (LAG) conditions. researchgate.net This approach can lead to reduced reaction times, lower catalyst loadings, and simplified workup procedures.

While specific examples of the mechanochemical synthesis of this compound are not prevalent in the literature, the successful application of this technique to other aryl halides suggests its potential for the preparation of this compound. A possible reaction setup would involve milling 7-bromoindole, bis(pinacolato)diboron, a palladium catalyst, and a solid base in a milling jar.

Table 4: Hypothetical Mechanochemical Miyaura Borylation of 7-Bromoindole

| Starting Material | Catalyst | Base | Conditions | Product |

| 7-Bromoindole | Pd(OAc)₂/XPhos | K₂CO₃ | Ball mill, 60 min | This compound pinacol ester |

One-Pot Borylation-Cross-Coupling Sequences

This "borylation-coupling" sequence, often referred to as the Masuda Borylation-Suzuki Coupling (MBSC) sequence, allows for the direct conversion of a 7-haloindole into a 7-aryl-, 7-heteroaryl-, or 7-vinylindole without the need to isolate the intermediate this compound ester. mdpi.com

The process typically involves two stages within the same pot:

Borylation: The 7-haloindole is first subjected to Miyaura borylation conditions to generate the this compound pinacol ester in situ.

Cross-Coupling: After the borylation is complete, a second aryl or vinyl halide, a suitable base (often aqueous), and sometimes an additional amount of palladium catalyst are added to the reaction mixture to initiate the Suzuki-Miyaura coupling.

This one-pot approach is highly atom- and step-economical and has been successfully applied to the synthesis of various complex molecules, including natural products. nih.gov

Table 5: One-Pot Borylation/Suzuki-Miyaura Coupling for the Synthesis of 7-Arylindoles

| Indole Substrate | Coupling Partner | Catalyst System | Base | Product | Yield (%) |

| 7-Bromoindole | 4-Bromotoluene | Pd(dppf)Cl₂ | KOAc, then K₂CO₃(aq) | 7-(4-Tolyl)indole | High |

| N-Boc-7-iodoindole | 2-Chloropyridine | Pd(PPh₃)₄ | Et₃N, then Na₂CO₃(aq) | N-Boc-7-(2-pyridyl)indole | Good |

Reactivity and Synthetic Applications of Indole 7 Boronic Acid

Cross-Coupling Reactions

The boronic acid functional group at the C7 position of the indole (B1671886) ring enables a variety of cross-coupling reactions, facilitating the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These transformations are pivotal in the construction of complex molecular architectures.

Suzuki-Miyaura Cross-Coupling with Diverse Electrophiles

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its mild conditions and broad functional group tolerance. nih.govscirp.org In the context of indole-7-boronic acid, this reaction provides a powerful method for C7-functionalization.

This compound readily participates in palladium-catalyzed Suzuki-Miyaura coupling reactions with a wide range of aryl and heteroaryl halides, as well as other electrophiles like triflates. nih.govnih.gov This allows for the synthesis of 7-aryl and 7-heteroaryl indoles, which are motifs found in numerous pharmacologically active compounds. For instance, the coupling of 7-bromoindazoles with various aryl and heteroaryl boronic acids has been shown to proceed in good yields, demonstrating the versatility of this approach for creating diverse molecular libraries. rsc.org The reaction typically involves a palladium catalyst, a base, and a suitable solvent system. rsc.orgrsc.org Studies have shown that even sterically hindered and electronically diverse coupling partners can be effectively employed. rsc.org

The following table provides examples of Suzuki-Miyaura cross-coupling reactions involving this compound analogs.

| Indole Substrate (Analog) | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | N-(7-(4-methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 82 | rsc.org |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | Phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | N-(7-phenyl-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 75 | rsc.org |

| N-(7-bromo-1H-indazol-4-yl)benzamide | Thiophen-2-ylboronic acid | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | Dioxane/H₂O | N-(7-(thiophen-2-yl)-1H-indazol-4-yl)benzamide | 85 | rsc.org |

| N-(7-bromo-1H-indazol-4-yl)benzamide | Pyridin-3-ylboronic acid | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | Dioxane/H₂O | N-(7-(pyridin-3-yl)-1H-indazol-4-yl)benzamide | 81 | rsc.org |

The Suzuki-Miyaura coupling mechanism generally proceeds with retention of stereochemistry at the reacting centers. For couplings involving sp²-hybridized carbons, such as the C7 position of indole and an aryl or vinyl electrophile, the stereochemistry of the starting materials is typically preserved in the product. libretexts.org For example, the coupling of a vinyl halide with a boronic acid retains the E/Z configuration of the double bond. While detailed stereochemical studies specifically on this compound are not extensively reported, the general principles of the Suzuki-Miyaura reaction suggest that the geometry of the coupling partners would be maintained. libretexts.orgacs.org

The choice of catalyst and ligand is crucial for achieving high efficiency and selectivity in Suzuki-Miyaura couplings. Palladium-based catalysts are most commonly employed. nih.govnih.govias.ac.in Systems such as Pd(PPh₃)₄ and PdCl₂(dppf) have proven effective for the arylation of bromoindazoles at the C7 position. rsc.org The use of phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) helps to stabilize the palladium catalyst and facilitate the catalytic cycle. acs.orgclockss.org For challenging couplings, more sophisticated ligands such as SPhos and XPhos, often used in the form of pre-catalysts, can offer improved reactivity and broader substrate scope, even at lower catalyst loadings and milder temperatures. nih.govresearchgate.net The selection of the base, such as potassium carbonate or cesium fluoride, and the solvent system also significantly influences the reaction outcome. rsc.orgrsc.org

| Catalyst | Ligand | Base | Solvent | Key Features | Reference(s) |

| Pd(TFA)₂ | None | Air (as oxidant), TFA | Dioxane/H₂O | Enables direct C-H arylation of indoles. | ias.ac.in |

| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | THF | Effective for a wide range of aryl and vinyl halides at room temperature. | acs.org |

| Pd(OAc)₂ | PCy₃ | K₃PO₄ | THF | Suitable for aryl and vinyl triflates at room temperature. | acs.org |

| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | DMF | Used for coupling of 7-bromoindazoles with arylboronic acids. | rsc.org |

| PdCl₂(dppf)·CH₂Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | Effective for coupling with heteroarylboronic acids. | rsc.org |

Buchwald-Hartwig Amination Analogs at the C7 Position

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.goveie.gr While direct examples using this compound as the substrate in a traditional Buchwald-Hartwig amination are less common (as the reaction typically couples an amine with an aryl halide or triflate), the reverse reaction, coupling 7-haloindoles with amines, is a well-established method for C7-amination. nih.gov This provides access to 7-aminoindole derivatives, which are important pharmacophores. The reaction conditions generally involve a palladium catalyst, a phosphine ligand, and a base. nih.govresearchgate.net Microwave heating has been shown to improve yields and reduce reaction times for these transformations. nih.gov

For instance, the Buchwald-Hartwig coupling of a 4-bromo-6,7-annulated indole scaffold with various amines has been successfully demonstrated, yielding a library of C4-aminated products. nih.gov A similar strategy can be envisioned for the C7 position.

| Amine | Catalyst | Ligand | Base | Solvent | Product | Yield (%) | Reference |

| Morpholine | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene (B28343) | 4-Morpholinyl-6,7-dihydro-1H-benzo[g]indole | 83 | nih.gov |

| Piperidine | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 4-Piperidinyl-6,7-dihydro-1H-benzo[g]indole | 75 | nih.gov |

| Aniline (B41778) | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 4-Anilino-6,7-dihydro-1H-benzo[g]indole | 55 | nih.gov |

Other Transition Metal-Catalyzed C-Heteroatom Coupling Reactions

Beyond C-C and C-N bond formation, this compound can potentially participate in other transition metal-catalyzed cross-coupling reactions to form bonds between carbon and other heteroatoms, such as oxygen (C-O) and sulfur (C-S). These reactions, often referred to as Chan-Lam or Ullmann-type couplings, typically employ copper or palladium catalysts. nih.goveie.gr

For example, the Chan-Lam coupling reaction allows for the formation of aryl ethers (C-O) and aryl thioethers (C-S) from arylboronic acids and alcohols or thiols, respectively. While specific examples detailing the use of this compound in these reactions are not prevalent in the provided search results, the general reactivity of arylboronic acids suggests its feasibility. These methods would provide a direct route to 7-alkoxy- and 7-alkylthio-indoles. Rhodium catalysts have also been shown to mediate the coupling of thioethers with diboron (B99234) reagents to form arylboronic esters, indicating the potential for C-S bond cleavage and formation in these systems. dicp.ac.cn

Boron-Mediated Transformations

The boronic acid moiety is not only a passive handle for cross-coupling but can also actively participate in or direct further transformations of the indole ring.

This compound serves as a versatile precursor for a wide range of other functional groups at the C7 position. nih.govmdpi.com The C-B bond is readily transformed, with one of the most common and synthetically useful conversions being its oxidation to a hydroxyl group. mdpi.com This transformation provides direct access to 7-hydroxyindoles, which are key intermediates in the synthesis of natural products like indolequinones. researchgate.netacs.orgresearchgate.net The oxidation is typically achieved under mild conditions using an oxidant such as sodium perborate (B1237305) (NaBO₃·4H₂O) or hydrogen peroxide (H₂O₂). scispace.comrsc.org This ease of conversion makes this compound and its esters valuable synthons for the strategic introduction of an oxygen functionality late in a synthetic sequence. mdpi.com

The conversion of a C-B bond to a C-OH bond, known as ipso-hydroxylation, is a highly efficient process for synthesizing phenols and hydroxylated heterocycles from their corresponding boronic acids. rsc.orgresearchgate.net For this compound, this reaction provides a direct route to 7-hydroxyindole. researchgate.net The reaction is typically performed using an oxidant, with sodium perborate being a common, environmentally benign choice that can function even without a catalyst in water or under solvent-free conditions. rsc.org

Furthermore, modern synthetic strategies leverage this transformation within a cascade sequence. A particularly powerful method involves the initial C-H borylation of an N-protected indole, directed to the C7 position, followed by in-situ oxidation of the newly formed boronic acid intermediate. scispace.comunibo.itresearchgate.net This allows for the direct synthesis of 7-hydroxyindoles from readily available indole precursors in a one-pot fashion. unibo.itresearchgate.net For instance, an N-pivaloyl directing group can guide C-H borylation to the C7 position using BBr₃, after which the intermediate is oxidized with sodium perborate to yield the 7-hydroxyindole. scispace.comunibo.it The directing group can often be removed during the basic workup, further streamlining the process. unibo.itresearchgate.net

| Method | Description | Key Reagents | Product |

| ipso-Hydroxylation | Oxidation of pre-formed this compound. rsc.org | NaBO₃·4H₂O or H₂O₂ | 7-Hydroxyindole |

| Directed C-H Borylation/Oxidation Cascade | One-pot C-H borylation at C7 followed by oxidation. unibo.itresearchgate.net | BBr₃ (borylation), NaBO₃·4H₂O (oxidation) | 7-Hydroxyindole |

This compound and its precursors are valuable components in cascade and multicomponent reactions (MCRs), which enable the rapid construction of molecular complexity from simple starting materials in a single operation. arkat-usa.orgresearchgate.net

A notable example is the aforementioned cascade C-H borylation/oxidation sequence to produce 7-hydroxyindoles. researchgate.netunibo.itresearchgate.net This process combines multiple transformations—directing group installation (implicitly), C-H activation, borylation, oxidation, and directing group removal—into a highly efficient one-pot protocol. unibo.it

Indolylboronic acids also participate in Petasis-type reactions, a multicomponent reaction involving an amine, a carbonyl compound, and a vinyl- or arylboronic acid to produce substituted amines. researchgate.net More complex transformations have also been developed. For example, a three-component coupling of an indole, an allylic acetate (B1210297), and a boronic ester can be catalyzed by palladium to generate highly substituted indoles and indolines with excellent stereoselectivity. nih.gov In this process, a 2-lithiated indole reacts with a boronic ester to form an intermediate boronate, which then participates in the palladium-catalyzed coupling. nih.gov

Additionally, novel cascade reactions using unique diboron reagents like pyrazabole (B96842) have been shown to transform N-H indoles into C7-borylated indolines. researchgate.netnih.gov This process involves an initial N-H borylation that directs a subsequent C7 C-H borylation, coupled with the reduction of the indole to an indoline (B122111), all occurring in a coordinated sequence. researchgate.netnih.gov These examples underscore the utility of the boronic acid moiety in orchestrating complex reaction sequences to build intricate molecular architectures.

Applications of Indole 7 Boronic Acid in Complex Molecular Synthesis

Total Synthesis of Natural Products Incorporating the C7-Indole Moiety

The C7-substituted indole (B1671886) motif is a key structural element in a variety of biologically active natural products. acs.org The development of methods for the selective functionalization of the C7 position of indoles has been a significant challenge. The use of Indole-7-boronic acid and its derivatives has provided a reliable solution to this problem, enabling the total synthesis of several complex indole alkaloids.

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. By mentally breaking down the target molecule into simpler, commercially available starting materials, chemists can devise a synthetic route. This compound is a valuable synthon in this context, as it provides a direct and efficient way to introduce functionality at the C7 position of the indole nucleus.

A common retrosynthetic strategy involves disconnecting the C7-substituent of the target natural product to reveal an this compound precursor. This approach has been successfully applied in the synthesis of various natural products. For instance, in the total synthesis of dictyodendrin B, a key step involves the Suzuki-Miyaura coupling of a 7-borylindole intermediate with an appropriate coupling partner to construct the C7-arylindole moiety. nih.gov This strategy highlights the importance of this compound as a key building block in the convergent synthesis of complex molecules.

Another notable example is the synthesis of raputindole A. chemrxiv.org The retrosynthetic analysis of this natural product identified a tricyclic indole boronic acid as a key intermediate. This intermediate was prepared from a commercially available bromoindole via a Miyaura borylation, demonstrating the practicality of this approach. chemrxiv.org The subsequent iridium-catalyzed cyclization of this boronic acid with isoprene (B109036) afforded the core structure of the natural product. chemrxiv.org

The development of new synthetic methods has further enhanced the utility of this compound in retrosynthetic analysis. For example, a one-pot iridium-catalyzed silylation/borylation sequence allows for the selective borylation of the C7 position of indoles, providing a streamlined route to C7-borylated indoles. mdpi.com This method has broadened the applicability of retrosynthetic strategies that rely on this compound.

| Natural Product | Key Retrosynthetic Disconnection | Precursor |

| Dictyodendrin B | C7-Aryl bond | 7-Borylindole derivative nih.gov |

| Raputindole A | C7-Cyclic system | Tricyclic indole boronic acid chemrxiv.org |

| C7-Substituted Tryptamines | C7-Substituent | C7-Borotryptamine acs.org |

The utility of this compound is exemplified in the total synthesis of numerous biologically active indole alkaloids. These natural products often exhibit potent pharmacological properties, making their synthesis a significant endeavor in medicinal chemistry.

The dictyodendrins are a family of marine-derived indole alkaloids with potent cytotoxic and enzyme-inhibitory activities. nih.gov The total synthesis of dictyodendrin B, for example, relied on a key Suzuki-Miyaura coupling reaction between a 7-borylindole derivative and an aryl bromide to install the C7-aryl substituent. nih.gov This transformation proceeded in high yield and demonstrated the robustness of using this compound as a building block in the late stages of a complex synthesis.

Another class of indole alkaloids that have been synthesized using this compound are the meridianins. mdpi.com These marine alkaloids exhibit a range of biological activities, including kinase inhibition. The synthesis of meridianin derivatives has been achieved through a one-pot process involving the Masuda borylation of 7-azaindoles to form the corresponding pinacolyl boronic acid esters, followed by a Suzuki coupling with an aryl halide. mdpi.com

The synthesis of C7-substituted tryptophan and tryptamine (B22526) derivatives has also been a focus of research due to their prevalence in biologically active compounds. acs.org A two-step, one-pot method for the C7-boronation of C3-alkylindoles, including tryptophans and tryptamines, has been developed. acs.org This method involves an iridium-catalyzed diboronation at C2 and C7, followed by a selective protodeboronation at C2 to afford the desired C7-boroindole. acs.org This approach provides a practical route to these valuable building blocks, which can then be used in the synthesis of more complex indole alkaloids.

| Indole Alkaloid | Synthetic Strategy | Key Reagent | Biological Activity |

| Dictyodendrin B | Suzuki-Miyaura Coupling | 7-Borylindole derivative nih.gov | Cytotoxic, Enzyme inhibitor nih.gov |

| Meridianins | Masuda Borylation/Suzuki Coupling | 7-Azaindole-boronic acid ester mdpi.com | Kinase inhibitor mdpi.com |

| C7-Substituted Tryptophans | Iridium-catalyzed C-H borylation | Bis(pinacolato)diboron (B136004) acs.org | Precursors to bioactive molecules acs.org |

Development of Pharmaceutical and Agrochemical Candidates

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. rsc.org The ability to functionalize the C7 position of the indole ring using this compound has opened up new avenues for the design and synthesis of novel therapeutic and agrochemical agents.

This compound and its derivatives have been utilized in the synthesis of various enzyme inhibitors and receptor modulators. The boronic acid moiety itself can act as a pharmacophore, interacting with key residues in the active site of enzymes. nih.govnih.gov

For example, boronic acid-containing compounds have been developed as potent inhibitors of serine proteases and the proteasome. mdpi.comnih.gov The boronic acid group forms a reversible covalent bond with the catalytic serine or threonine residue, leading to potent inhibition. nih.gov While specific examples focusing solely on this compound are not extensively documented in this context, the general principles of boronic acid-based inhibitor design are applicable. The indole scaffold can provide additional binding interactions, enhancing the potency and selectivity of the inhibitor.

In the realm of agrochemicals, the development of new herbicides and pesticides is crucial for crop protection. The unique electronic and steric properties of the C7-substituted indole moiety can be exploited to design novel agrochemical candidates with improved efficacy and environmental profiles. The Suzuki-Miyaura coupling of this compound with various partners allows for the rapid generation of diverse libraries of compounds for high-throughput screening.

A series of novel indole derivatives were synthesized as inhibitors of fructose-1,6-bisphosphatase (FBPase), a potential target for the treatment of type 2 diabetes. nih.gov While this study focused on 7-nitro-1H-indole-2-carboxylic acid derivatives, it highlights the potential of C7-substituted indoles as a starting point for the design of enzyme inhibitors. nih.gov

| Target Class | Design Principle | Role of this compound |

| Proteases | Covalent inhibition by boronic acid | Scaffold for presenting the boronic acid warhead mdpi.comnih.gov |

| Kinases | Targeting the ATP-binding site | Introduction of diverse C7-substituents to optimize binding |

| FBPase | Allosteric inhibition | Basis for scaffold design and SAR studies nih.gov |

Affinity probes are essential tools in chemical biology for identifying and characterizing protein targets of small molecules. This compound can be incorporated into the structure of a bioactive molecule to serve as a handle for the attachment of a reporter tag, such as a fluorescent dye or a biotin (B1667282) moiety. This allows for the visualization and isolation of the protein-ligand complex.

The boronic acid group itself has been used as a recognition motif for the development of fluorescent sensors for carbohydrates and other biologically important molecules. researchgate.net The reversible formation of boronate esters with diols leads to changes in the fluorescence properties of the probe. While not specific to this compound, this principle can be applied to design indole-based sensors where the indole moiety modulates the photophysical properties of the probe.

Furthermore, the development of positron emission tomography (PET) probes often involves the incorporation of a fluorine-18 (B77423) radiolabel. The synthesis of such probes can be facilitated by the use of boronic acid precursors, which can undergo radiofluorination reactions. mdpi.com This suggests a potential application for this compound in the development of PET imaging agents for targets that bind to the indole scaffold.

| Application | Methodology | Function of this compound |

| Affinity Probes | Suzuki coupling to attach reporter tags | Provides a site for chemical modification mdpi.com |

| Fluorescent Sensors | Boronic acid-diol interaction | Potential scaffold to modulate sensor properties researchgate.net |

| PET Imaging Agents | Radiofluorination of boronic acid precursors | Precursor for the synthesis of 18F-labeled probes mdpi.com |

Contributions to Materials Science Research

The unique electronic and photophysical properties of the indole ring have made it an attractive component in the design of organic materials for various applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability to precisely control the substitution pattern of the indole nucleus is crucial for tuning the properties of these materials.

This compound, through Suzuki-Miyaura cross-coupling reactions, provides a powerful tool for the synthesis of well-defined, C7-functionalized indole-containing materials. mdpi.com By introducing different aryl or heteroaryl groups at the C7 position, researchers can systematically modify the electronic structure, charge transport properties, and solid-state packing of these materials.

For instance, the incorporation of electron-donating or electron-withdrawing groups at the C7 position can alter the HOMO and LUMO energy levels of the indole-based material, thereby influencing its performance in electronic devices. The synthesis of extended π-conjugated systems containing the C7-indole moiety can lead to materials with interesting optical and electronic properties suitable for applications in organic electronics. While the application of this compound in this field is still emerging, its potential for creating novel functional materials is significant.

Synthesis of Advanced Organic Materials

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds, and this compound is an excellent substrate for this transformation. mdpi.com This reaction enables the coupling of the indole scaffold with various aryl or heteroaryl halides, providing a direct route to biaryl and poly-aryl systems that are precursors to sophisticated organic materials. nih.gov

One significant application is the synthesis of substituted carbazoles and related polycyclic aromatic compounds. tandfonline.comderpharmachemica.com The general strategy involves the palladium-catalyzed coupling of an indole boronic acid derivative with a suitably functionalized aryl halide to create a biaryl intermediate. Subsequent intramolecular cyclization, such as a Cadogan reductive cyclization, can then form the carbazole (B46965) skeleton. derpharmachemica.com This methodology offers precise regiocontrol over substituent placement, which is crucial for tuning the material's properties. derpharmachemica.com

Another key application is the synthesis of 5,7-diarylindoles. rsc.org While some methods achieve this by coupling 5,7-dibromoindole with arylboronic acids, the reverse approach using a dihalo-aromatic compound and this compound is also synthetically viable. These reactions often proceed with high efficiency under palladium catalysis, sometimes in aqueous media, highlighting a green chemistry approach. rsc.orgrsc.org The resulting diarylindoles are important precursors for polymers and other functional materials. rsc.org For instance, the synthesis of tris-indoles has been achieved by coupling 5,7-dibromoindole with an indolyl boronic acid, demonstrating the power of this method to build complex, indole-rich structures. rsc.org

The table below summarizes representative conditions for Suzuki-Miyaura couplings involving indole derivatives to produce advanced material precursors.

Table 1: Synthesis of Biaryl and Triaryl Indole Derivatives via Suzuki-Miyaura Coupling

| Starting Materials | Boronic Acid/Ester | Catalyst/Base | Solvent/Temp | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 5,7-Dibromoindole, 3-Formylindole | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | H₂O, 120 °C (Microwave) | 5,7-Diphenyl-1H-indole | 85% | rsc.org |

| 5,7-Dibromo-3-formylindole | Indole-4-boronic acid | Pd(PPh₃)₄, Na₂CO₃ | H₂O/Ethanol (B145695), 120 °C (Microwave) | 3-Formyl-5,7-di(1H-indol-4-yl)indole | 77% | rsc.org |

| 3-Bromobenzoic acid methyl ester | Bis(pinacolato)diboron | PdCl₂(dppf), KOAc | 1,4-Dioxane | 3-(4,4,5,5-Tetramethyl- mdpi.comCurrent time information in Bangalore, IN.arkat-usa.orgdioxaborolan-2-yl)-benzoic acid methyl ester | 82% | derpharmachemica.com |

Fluorescent Systems and Optoelectronic Applications

The indole nucleus is a well-known fluorophore, and incorporating it into larger conjugated systems via this compound is a powerful strategy for developing novel fluorescent materials. researchgate.netmdpi.com The diarylindoles and poly-aryl systems synthesized using this building block often exhibit interesting photophysical properties, making them suitable for applications in sensors, organic light-emitting diodes (OLEDs), and other optoelectronic devices. rsc.orgrsc.org

Many of these fluorescent molecules are designed based on a donor-π-acceptor (D-π-A) architecture. acs.org In such systems, the electron-rich indole ring can act as the electron donor. By coupling this compound with aryl halides bearing electron-acceptor groups, chemists can create push-pull chromophores. acs.org This D-π-A structure facilitates intramolecular charge transfer (ICT) upon photoexcitation, which often results in strong fluorescence emission at longer wavelengths and high quantum yields. acs.orgnih.gov The specific position of the boronic acid at C-7 allows for the extension of the π-conjugated system in a unique vector, influencing the ultimate electronic and optical properties of the material.

For example, 5,7-diarylindoles synthesized via Suzuki-Miyaura coupling have been shown to be fluorescent. rsc.orgrsc.org Furthermore, related boron-containing heterocyclic systems, such as 1,3,2-benzodiazaborolines which are isosteres of indole, exhibit high fluorescence quantum yields (often between 0.66 and 0.99) and emit in the blue region of the spectrum. nih.gov This suggests that materials derived from this compound have significant potential for creating highly efficient light-emitting compounds. The tunability of these systems is a key advantage; by altering the nature of the aryl groups attached to the indole core, the emission color and other photophysical parameters can be finely controlled. acs.org This has led to the development of materials for electrochromic devices, where the color of the material changes in response to an electrical potential. rsc.orgrsc.org

The table below details the photophysical properties of representative indole-based fluorescent systems.

Table 2: Photophysical Properties of Indole-Based Push-Pull Chromophores

| Compound Class | Donor Moiety | Acceptor Moiety | Absorption Max (λmax) | Emission | Application | Reference |

|---|---|---|---|---|---|---|

| Indole-TCNQ Adduct | N-Methyl Indole | TCNQ | 658 nm | - | Optoelectronics | acs.org |

| Indole-TCNE Adduct | N-Methyl Indole | TCNE | 378 nm | - | Optoelectronics | acs.org |

| Diarylindoles | Indole | Thiophene | - | Fluorescent | Electrochromic Devices | rsc.orgrsc.org |

Spectroscopic and Computational Characterization of Indole 7 Boronic Acid and Its Reactivity

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure and electronic properties of molecules like indole-7-boronic acid. lodz.pl By performing geometry optimization, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), the most stable arrangement of atoms (the ground-state geometry) can be determined. lodz.plbibliotekanauki.pl This calculation provides key parameters such as bond lengths and angles. For the boronic acid group, the boron atom typically adopts a trigonal planar geometry (sp² hybridization) in its neutral state. lodz.pl

A critical aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn The energy of the HOMO relates to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cnacademie-sciences.fr The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. academie-sciences.fr A smaller gap generally suggests higher reactivity. scispace.comnih.gov

For indole (B1671886) derivatives, the HOMO is often localized on the electron-rich indole ring, while the LUMO can be centered on different parts of the molecule depending on the substituents. scispace.comrsc.org In BN isosteres of indole, which share structural similarities, the HOMO is typically higher in energy and the HOMO-LUMO gap is smaller compared to natural indole, indicating increased reactivity. scispace.comnih.gov DFT calculations for indole analogs have shown that extending the π-conjugated system generally leads to a decrease in the HOMO-LUMO energy gap. mckendree.edu

Table 1: Calculated Electronic Properties of Representative Indole and Boronic Acid Analogs

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Indole | -5.20 | -0.24 | 4.96 | mckendree.edu |

| BN Indole Analog (3a) | -5.08 (calculated) | - | Smaller than indole | scispace.comnih.gov |

| Indolylbenzothiadiazole (1b) | -6.00 | -2.58 | 3.42 | rsc.org |

| 3-Aminophenylboronic acid (sp² B) | -5.53 | -0.73 | 4.80 | lodz.pl |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity, positing that reactions are primarily governed by the interaction between the HOMO of one molecule and the LUMO of another. pku.edu.cn The spatial distribution and energy levels of these orbitals dictate the feasibility and orientation of a chemical reaction. mdpi.comacs.org

In computational studies of indole derivatives, the HOMO is typically found to be localized on the indole ring system, specifically the π-system, which acts as the electron donor. rsc.orgmdpi.com The LUMO's location, however, is more dependent on the nature of the substituents. For donor-π-acceptor systems involving an indole moiety, the LUMO is often concentrated on the electron-accepting part of the molecule. mdpi.com For instance, in indolylbenzothiadiazoles, the HOMO resides mainly on the indole ring, while the LUMO is localized on the benzothiadiazole ring. rsc.org This separation facilitates an intramolecular charge-transfer transition upon electronic excitation. rsc.org A similar distribution would be expected for this compound, with the indole ring contributing to the HOMO and the boronic acid group influencing the LUMO.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, including bonds, lone pairs, and delocalization effects. uni-muenchen.dedergipark.org.tr This method examines interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilizing energy, often referred to as E(2) stabilization energy. uni-muenchen.de

NBO analysis can elucidate the nature of bonding and intermolecular interactions. For instance, in a study of (trifluoromethoxy)phenylboronic acids, NBO analysis showed significant interaction between the oxygen lone pair orbitals and the antibonding C-F orbitals, highlighting the strong inductive effects of the fluorine atoms. mdpi.com For this compound, NBO analysis would reveal the polarization of the C-B bond and the interactions between the lone pairs on the oxygen atoms of the boronic acid group and the antibonding orbitals within the indole ring system. These donor-acceptor interactions, or delocalizations, are crucial for understanding the molecule's electronic structure and reactivity. uni-muenchen.de

Table 2: Representative NBO Donor-Acceptor Interactions in an Aryl Boronic Acid Analog

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type | Reference |

|---|---|---|---|---|

| LP(1) O | BD(C-F) | 4.44 | Lone Pair -> Antibonding | mdpi.com |

| LP(2) O | BD(C-F) | 1.58 | Lone Pair -> Antibonding | mdpi.com |

Note: Data from a (trifluoromethoxy)phenylboronic acid analog illustrates the type of information gained from NBO analysis.

Reaction Mechanism Studies and Transition State Analysis

This compound is a key participant in various transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govmdpi.com The generally accepted mechanism for this reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govrsc.orgmdpi.com

Oxidative Addition : A low-valent palladium(0) catalyst reacts with an aryl halide, inserting into the carbon-halogen bond to form a high-valent palladium(II) complex.

Transmetalation : The boronic acid, activated by a base, transfers its organic group (the indolyl group) to the palladium(II) complex, replacing the halide. This is often the rate-determining step.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the palladium(0) catalyst. nih.govrsc.org

Computational studies, particularly using DFT, are essential for mapping the energy landscapes of these reaction pathways and identifying the structures of intermediates and transition states. researchgate.netnih.gov

Energetic Profiles of Key Synthetic Transformations

For C-H functionalization reactions of indoles, calculations have shown that the mechanism often involves a concerted metalation-deprotonation (CMD) step. nih.govnih.gov The energetic profile reveals which C-H bond (e.g., C2 vs. C7) is kinetically favored for activation. nih.gov For example, in a rhodium-catalyzed reaction, the carborhodation step was found to be both rate-limiting and selectivity-determining, with the final product being about 20 kcal/mol lower in energy than the starting materials, indicating an irreversible process. rsc.org In a metal-free C-H borylation of an N-pivaloyl indole with BBr₃, the complexation of the indole with BBr₃ was slightly endergonic, but the subsequent steps leading to the borylated product were energetically favorable. nsf.gov

Regioselectivity and Stereoselectivity Predictions

The functionalization of the indole ring can occur at several positions, making regioselectivity a critical challenge. mdpi.com The C2 and C3 positions are electronically favored for many reactions. mdpi.comnih.gov Achieving functionalization at the C7 position often requires specific strategies, such as the use of directing groups or catalysts that override the intrinsic reactivity. msu.edunih.gov

Molecular Dynamics Simulations (if applicable to reactivity/interactions)

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. tandfonline.com By solving Newton's equations of motion, MD simulations provide detailed information on the conformational dynamics, stability, and interactions of molecular systems in a simulated environment, such as in solution or bound to a protein. nih.govmdpi.com

In the context of indole derivatives, MD simulations have been used to validate docking results and analyze the stability of ligand-protein complexes. nih.govtandfonline.comdergipark.org.tr For example, simulations can track the Root Mean Square Deviation (RMSD) of a protein-ligand complex to confirm that it remains stable over the simulation time (e.g., 50-100 ns). tandfonline.comdergipark.org.tr MD simulations can also be used to study the interaction of indole derivatives with surfaces or to understand their behavior in different solvent environments, which can influence reactivity. mdpi.com For this compound, MD simulations could be applied to understand its binding mode within an enzyme's active site or to study its aggregation behavior in solution, providing insights that are complementary to static quantum chemical calculations. nih.govmdpi.com

Future Directions and Perspectives in Indole 7 Boronic Acid Research

Sustainable and Green Chemistry Approaches to Synthesis

The synthesis of indole (B1671886) boronic acids is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of safer solvents, and improvement of energy efficiency. unipi.itresearchgate.net Future research will likely focus on developing synthetic protocols for indole-7-boronic acid that are both environmentally benign and scalable.

Key areas of development include:

Use of Greener Solvents: A significant shift is underway from traditional volatile organic compounds to more sustainable alternatives. researchgate.net Water, with its non-toxic and non-flammable nature, is an ideal medium for many organic reactions. researchgate.netresearchgate.net Research into transition-metal-catalyzed reactions in aqueous biphasic systems is providing pathways for efficient synthesis and catalyst recycling, a methodology directly applicable to the synthesis of this compound derivatives. researchgate.net

Atom-Economical Reactions: Methodologies that maximize the incorporation of all starting materials into the final product are central to green chemistry. dntb.gov.ua Catalytic cascade processes, where multiple synthetic steps are combined into a single operation without isolating intermediates, represent the pinnacle of efficiency. researchgate.net Applying such one-pot sequences to the functionalization of this compound could dramatically streamline the synthesis of complex target molecules.

Energy-Efficient Protocols: The development of reactions that proceed under mild conditions, such as at room temperature and pressure, is a major goal. A highly efficient protocol for the ipso-hydroxylation of arylboronic acids to phenols using aqueous hydrogen peroxide in ethanol (B145695) has been demonstrated to occur in just one minute at ambient temperature, showcasing a scalable and green transformation that could be applied to this compound. rsc.org

| Green Chemistry Principle | Application to this compound Synthesis | Research Focus |

| Alternative Reaction Media | Replacing volatile organic solvents with water or bio-based solvents like ethanol. researchgate.netrsc.org | Development of water-soluble catalysts and biphasic systems to facilitate product separation and catalyst recycling. researchgate.net |

| Atom Economy | Designing multi-step syntheses into one-pot catalytic cascade processes. researchgate.net | Minimizing waste by ensuring maximum incorporation of reactants into the final product. |

| Energy Efficiency | Creating synthetic methods that operate at ambient temperature and pressure. rsc.org | Reducing the energy footprint of chemical manufacturing. |

| Renewable Feedstocks | Investigating biocatalytic routes to produce indole precursors from sources like glucose or tryptophan. dntb.gov.ua | Decreasing reliance on petrochemical-based starting materials. |

Development of Novel Catalytic Systems

While palladium and iridium catalysts are prevalent in the synthesis and functionalization of indolylboronic acids, future research is aimed at developing more cost-effective, robust, and selective catalytic systems. mdpi.comnih.gov

Innovations in this area are expected to include:

Earth-Abundant Metal Catalysts: There is a growing interest in replacing precious metals with more abundant and less expensive alternatives like cobalt and nickel. nih.govacs.org Cobalt(II)-catalyzed systems have been successfully used for the C2-selective arylation of indoles with boronic acids under mild conditions. acs.org Developing similar systems for the C-H borylation to form this compound or for its subsequent cross-coupling reactions is a promising avenue.

Lewis Acid Catalysis: Transition-metal-free catalysis offers an alternative pathway for borylation reactions. It has been shown that boron trifluoride diethyl etherate can catalyze the conversion of substituted indoles into indolylboronic acid pinacol (B44631) esters at high temperatures. nih.gov Further exploration of Lewis acid systems could lead to new, milder conditions for preparing this compound.

Photocatalysis and Electrosynthesis: These emerging fields offer novel modes of reactivity. rsc.org Visible-light-mediated transformations and electrosynthesis could provide new, highly selective methods for C-H functionalization and cross-coupling reactions involving this compound, often under very mild conditions. researchgate.netrsc.org

| Catalyst Type | Metal/Compound | Advantage | Potential Application for this compound |

| Precious Metal | Iridium, Platinum | High selectivity and efficiency for C-H borylation. nih.gov | Established methods for synthesis, but focus is shifting to more sustainable options. |

| Earth-Abundant Metal | Cobalt, Nickel | Cost-effective and reduced toxicity compared to precious metals. nih.govacs.org | Development of new catalytic systems for both synthesis and subsequent coupling reactions. |

| Lewis Acid | Boron Trifluoride Etherate | Transition-metal-free borylation. nih.gov | Alternative synthetic routes avoiding transition metal contaminants. |

| Organocatalysts | Chiral Phosphoric Acids | Enantioselective transformations. researchgate.netmdpi.com | Asymmetric synthesis of chiral indole derivatives starting from this compound. |

Exploration of New Reactivity Modes and Transformations

Beyond its traditional use in Suzuki-Miyaura cross-coupling, researchers are exploring novel ways to leverage the reactivity of the boronic acid moiety and the indole scaffold. mdpi.com This involves discovering new reaction partners and developing unprecedented molecular transformations.

Future explorations will likely concentrate on:

C-H Bond Activation: Direct functionalization of C-H bonds is a powerful strategy for molecular synthesis. nih.gov While C2 and C3 borylation of the indole ring are well-studied, developing catalytic systems that can selectively activate other positions, or use the C7-boro-substituent to direct further C-H functionalization on the indole or a coupled aromatic ring, is an active area of research.

Novel Coupling Reactions: The versatility of boronic acids extends to a wide range of coupling reactions beyond C-C bond formation, including the formation of C-N, C-O, and C-S bonds. mdpi.comwhiterose.ac.uk For instance, the Chan-Lam coupling reaction enables the formation of C-N bonds between boronic acids and amines or amides. whiterose.ac.uk Applying these varied coupling methods to this compound will grant access to a much broader range of functionalized indole derivatives.

Multicomponent Reactions: Reactions that combine three or more reactants in a single step, such as the Petasis Borono-Mannich reaction, offer a highly efficient way to build molecular complexity. mdpi.com Integrating this compound into such reactions would allow for the rapid generation of diverse libraries of complex molecules for screening purposes.

Boron Migration Reactions: Recent studies have uncovered novel reaction pathways involving the migration of boron groups within a molecule. scholaris.ca Understanding and harnessing these boron transfer processes could lead to the development of entirely new synthetic strategies for rearranging and functionalizing indole scaffolds. scholaris.ca

Advanced Applications in Chemical Biology and Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, and the boronic acid group offers unique opportunities for biological interaction. nih.gov Future research will increasingly exploit the properties of this compound for sophisticated biological applications.

Promising areas include: